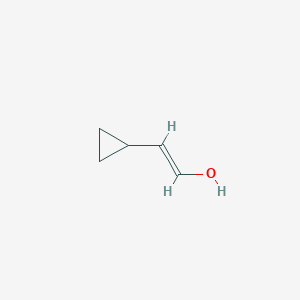

(E)-2-cyclopropylethen-1-ol

Description

(E)-2-cyclopropylethen-1-ol (CAS 219809-30-0, MFCD29044397) is a chiral allylic alcohol characterized by a cyclopropyl group attached to an ethenol backbone in the E configuration. Its molecular structure features a hydroxyl group positioned trans to the cyclopropyl substituent across the double bond, which confers unique steric and electronic properties. This compound is commercially available at 95% purity and is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

(E)-2-cyclopropylethenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-4-3-5-1-2-5/h3-6H,1-2H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZMPLMOHVDHSH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyclopropylethen-1-ol typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.

Hydroboration-Oxidation: The cyclopropyl alkene undergoes hydroboration using diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle reactive intermediates safely. The hydroboration-oxidation process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Cyclopropylethen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The double bond can be reduced to form cyclopropyl ethanol using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), anhydrous conditions.

Major Products:

Oxidation: Cyclopropyl acetaldehyde or cyclopropyl ketone.

Reduction: Cyclopropyl ethanol.

Substitution: Cyclopropyl halides.

Scientific Research Applications

(E)-2-Cyclopropylethen-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-cyclopropylethen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclopropyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Functional Group Diversity

| Compound Name | CAS Number | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | 219809-30-0 | Allylic alcohol, cyclopropyl | Trans-configuration double bond |

| 1-(1-Cyclopropylethyl)piperazine hydrochloride | 1337880-65-5 | Piperazine, hydrochloride salt | Cyclopropyl-ethyl-piperazine backbone |

| N-Cyclopropylguanidine compound with sulfuric acid | 168627-33-6 | Guanidine, sulfuric acid complex | Cyclopropylguanidine in a 2:1 ratio |

| Cyclopropylhydrazine dihydrochloride | 1374652-23-9 | Hydrazine, dihydrochloride salt | Cyclopropyl-hydrazine with two HCl |

| 1-Cyclopropyl-4-isothiocyanatonaphthalene | 878671-95-5 | Isothiocyanate, naphthalene | Cyclopropyl-isothiocyanate-naphthalene |

Key Observations :

- Hydroxyl vs. Charged Groups : this compound’s allylic alcohol group contrasts with the charged functionalities (e.g., hydrochloride salts in QK-5429 and QC-4396) of other compounds, impacting solubility and reactivity.

- Aromatic vs. Aliphatic Systems : QK-3130 incorporates a naphthalene ring, enabling π-π stacking interactions absent in the aliphatic backbone of this compound .

Stability and Handling

- Hydrochloride Salts : Compounds like QK-5429 and QC-4396 exhibit enhanced stability and water solubility compared to the free base forms, unlike this compound, which may require anhydrous conditions due to hygroscopicity.

- Thermal Sensitivity : The cyclopropyl group in all compounds confers strain-induced reactivity, but the allylic alcohol in this compound may decompose under strong acidic or oxidative conditions .

Research and Industrial Relevance

This compound’s stereochemistry makes it valuable in asymmetric catalysis, whereas related compounds like QK-3130 (isothiocyanate) are leveraged in fluorescent probe synthesis. Piperazine derivatives (QK-5429) are prevalent in antipsychotic drug development, highlighting the diverse applications of cyclopropyl-containing molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.